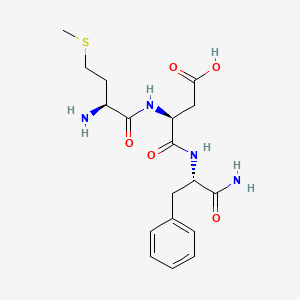

Methionyl-aspartyl-phenylalaninamide

Description

Table 1: Physicochemical Properties of Constituent Amino Acids

| Amino Acid | Abbreviation | Side Chain Property | Key Characteristics |

|---|---|---|---|

| Methionine | Met, M | Nonpolar, Aliphatic | Contains a sulfur atom; often involved in protein initiation and methyl group transfer. |

| Aspartic Acid | Asp, D | Acidic, Polar | Negatively charged at physiological pH; frequently participates in enzymatic reactions and metal ion binding. |

| Phenylalanine | Phe, F | Aromatic, Nonpolar | Contains a bulky phenyl group; contributes to hydrophobic interactions and can be a precursor for neurotransmitters. |

Short peptides, typically consisting of two to twenty amino acid residues, are of immense interest in biological research. They can act as hormones, neurotransmitters, and signaling molecules, demonstrating a wide range of physiological activities. Their small size often allows for easier synthesis and modification compared to larger proteins, making them ideal tools for studying biological processes. Research into short peptides can elucidate the minimal structural requirements for biological activity and provide templates for the design of novel therapeutic agents. The study of tripeptides like Methionyl-aspartyl-phenylalaninamide contributes to this fundamental area of research by providing insights into how specific amino acid sequences can translate into biological function.

The field of bioactive peptide research has a rich history, with the discovery of insulin (B600854) in the 1920s being a landmark event. Since then, numerous other peptides with diverse functions have been identified. For instance, the tripeptide glutathione (B108866) (γ-L-Glutamyl-L-cysteinylglycine) is a crucial antioxidant found in most forms of life. researchgate.net Other examples of bioactive tripeptides include thyrotropin-releasing hormone (TRH), which is involved in the regulation of thyroid hormone secretion, and various ACE-inhibiting tripeptides derived from milk proteins. researchgate.net The C-terminal amide is a common feature in many naturally occurring peptides, often crucial for their biological activity and stability. For example, the C-terminal phenylalaninamide is a key feature for the receptor interaction of α-calcitonin-gene-related peptide (αCGRP). nih.govportlandpress.com The study of this compound can be placed within this historical context, as researchers continue to explore the vast chemical space of short peptides and their potential biological roles.

Short amino acid sequences often serve as recognition motifs within larger proteins, mediating protein-protein interactions and directing cellular processes. These linear motifs are typically found in intrinsically disordered regions of proteins and are crucial for cellular signaling and regulation. The sequence Met-Asp-Phe could potentially act as such a recognition motif. For instance, aspartic acid residues are often key components of binding sites for positively charged ions or protein domains. The presence of a bulky, hydrophobic phenylalanine residue adjacent to a charged aspartic acid residue could create a specific binding interface for a partner protein. Research into the binding partners and functional context of proteins containing the Met-Asp-Phe sequence could reveal its importance as a core recognition motif. The study of the isolated tripeptide, this compound, allows for a focused investigation of the intrinsic conformational preferences and binding properties of this specific sequence, providing a foundational understanding of its potential role in larger biomolecular interactions.

Table 2: Comparison with Other Notable Tripeptides

| Tripeptide | Sequence | Key Function/Significance |

|---|---|---|

| Glutathione | γ-Glu-Cys-Gly | Major endogenous antioxidant. researchgate.net |

| Thyrotropin-releasing hormone (TRH) | pGlu-His-Pro-NH2 | Stimulates the release of thyroid-stimulating hormone. researchgate.net |

| Eisenin | pGlu-Gln-Ala-OH | Immunological activity. researchgate.net |

| This compound | Met-Asp-Phe-NH2 | Research target for structure-function studies. |

Structure

3D Structure

Properties

CAS No. |

5934-92-9 |

|---|---|

Molecular Formula |

C18H26N4O5S |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C18H26N4O5S/c1-28-8-7-12(19)17(26)22-14(10-15(23)24)18(27)21-13(16(20)25)9-11-5-3-2-4-6-11/h2-6,12-14H,7-10,19H2,1H3,(H2,20,25)(H,21,27)(H,22,26)(H,23,24)/t12-,13-,14-/m0/s1 |

InChI Key |

SIWKJSQISPNWDG-IHRRRGAJSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N |

Origin of Product |

United States |

Molecular Structure and Conformational Analysis of Methionyl Aspartyl Phenylalaninamide

Advanced Spectroscopic Characterization of Conformation

Spectroscopic methods are instrumental in elucidating the three-dimensional structure of peptides in solution. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy provide detailed insights into the conformational preferences and secondary structural elements of Methionyl-aspartyl-phenylalaninamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. nih.gov By analyzing the interactions between atomic nuclei, NMR can provide information on bond connectivity, dihedral angles, and through-space proximities of atoms, which are then used to calculate a family of structures representing the peptide's conformation in a particular solvent.

For this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) would be employed. COSY and TOCSY experiments help in assigning the proton resonances to specific amino acid residues, while NOESY provides information about protons that are close to each other in space, which is crucial for defining the peptide's fold.

Hypothetical ¹H NMR Chemical Shift Data for this compound in D₂O

| Proton | Methionine (Met) | Aspartic Acid (Asp) | Phenylalaninamide (Phe-NH₂) |

| NH | 8.31 | 8.52 | 7.98 (amide), 7.45 (amide) |

| α-CH | 4.45 | 4.68 | 4.60 |

| β-CH | 2.15, 2.05 | 2.85, 2.75 | 3.20, 3.05 |

| γ-CH | 2.60 | - | - |

| ε-CH₃ | 2.10 | - | - |

| Aromatic-CH | - | - | 7.20 - 7.35 |

Note: This table is a hypothetical representation of potential NMR data for illustrative purposes.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elements

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light. nih.gov This technique is particularly sensitive to the secondary structure of peptides and proteins. nih.gov The shape of the CD spectrum in the far-UV region (typically 190-250 nm) can indicate the presence of α-helices, β-sheets, or random coil structures. nih.govspringernature.com

For a short peptide like this compound, the CD spectrum would likely be dominated by signals corresponding to random coil or turn-like structures rather than well-defined α-helices or β-sheets. The specific environment of the aromatic side chain of phenylalanine can also give rise to signals in the near-UV region (250-300 nm).

Hypothetical CD Spectral Data for this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Dominant Structural Element |

| 195 | -40,000 | Random Coil |

| 215 | +5,000 | Turn-like structure |

| 260-280 | Weak signals | Aromatic side-chain contributions |

Note: This table is a hypothetical representation of potential CD data for illustrative purposes.

Conformational Dynamics and Flexibility Studies

The conformation of this compound is not static but exists as a dynamic equilibrium of different states. This conformational flexibility is influenced by environmental factors such as the solvent and temperature.

Solvent Effects on Peptide Conformation

The choice of solvent can significantly impact the conformational preferences of a peptide. aps.orgnih.gov Solvents can influence the stability of different secondary structures by affecting hydrogen bonding and hydrophobic interactions. aps.org For instance, in aqueous solutions, peptides often adopt conformations that bury hydrophobic side chains, while in organic solvents, more extended conformations might be favored.

Temperature Dependence of Conformational Equilibria

Temperature is another critical factor that affects the conformational dynamics of peptides. nih.gov As temperature increases, the kinetic energy of the molecule increases, which can lead to the disruption of non-covalent interactions such as hydrogen bonds and van der Waals forces that stabilize specific conformations. nih.gov This often results in a shift towards more disordered or random coil structures at higher temperatures.

Studying the CD or NMR spectra of this compound at different temperatures would provide insights into the thermodynamics of its conformational transitions. A melting curve, obtained by monitoring the change in a spectroscopic signal as a function of temperature, can reveal the stability of its folded structures.

Structural Determinants of Ligand-Receptor Interaction Potency

The biological activity of a peptide is intimately linked to its three-dimensional structure, which determines its ability to bind to a specific receptor. nih.gov The potency of the interaction between a ligand like this compound and its receptor depends on the complementarity of their shapes and the distribution of interacting chemical groups. frontiersin.org

The specific arrangement of the methionine, aspartic acid, and phenylalanine side chains creates a unique surface that can be recognized by a receptor's binding pocket. The charged carboxyl group of aspartic acid, the hydrophobic and aromatic nature of phenylalanine, and the flexible thioether side chain of methionine all play potential roles in receptor binding. Understanding the preferred solution conformation of this compound is therefore a crucial step in predicting and understanding its potential biological targets and efficacy. The interaction is a dynamic process, and the flexibility of both the peptide and the receptor can allow for an "induced fit" that optimizes their binding. nih.gov

Peptide Biosynthesis and Enzymatic Processing Mechanisms

Enzymatic Pathways Leading to the Formation of Methionyl-aspartyl-phenylalaninamide or its Precursors

The formation of this compound begins with the biosynthesis of its fundamental building blocks: the amino acids L-methionine, L-aspartic acid, and L-phenylalanine. These amino acids are produced through distinct metabolic pathways from common metabolic intermediates. gremountint.comius.edu.ba

Aspartic Acid Biosynthesis : L-aspartic acid is a non-essential amino acid synthesized from oxaloacetate, an intermediate of the citric acid cycle. The synthesis is a direct, one-step reaction catalyzed by a transaminase enzyme, such as aspartate transaminase, which transfers an amino group from a donor molecule, typically glutamate, to oxaloacetate. ius.edu.banih.gov Aspartate also serves as the precursor for the synthesis of methionine and threonine. wikipedia.org

Methionine Biosynthesis : In microorganisms and plants, L-methionine is an essential amino acid synthesized via the aspartate pathway. wikipedia.orgfiveable.me The pathway starts with aspartic acid and proceeds through several enzymatic steps involving intermediates like homoserine. nih.govwikipedia.org

Phenylalanine Biosynthesis : L-phenylalanine is an aromatic amino acid synthesized through the shikimate pathway, which is present in plants and microorganisms. gremountint.com

Once the constituent amino acids are available, the peptide is synthesized as part of a larger precursor protein known as a prepropeptide. sysy.com This process follows the central dogma of molecular biology:

Transcription and Translation : The gene encoding the prepropeptide is transcribed into messenger RNA (mRNA). The mRNA is then translated by ribosomes into a long polypeptide chain. nih.govfrontiersin.org

Propeptide Formation : The initial polypeptide, or prepropeptide, contains an N-terminal signal peptide that directs it into the endoplasmic reticulum. This signal sequence is cleaved off, resulting in a propeptide. sysy.com

Proteolytic Processing : The propeptide is transported through the Golgi apparatus and packaged into dense-core vesicles. sysy.com Within these vesicles, specific endopeptidases, such as prohormone convertases, cleave the propeptide at specific sites (often pairs of basic amino acids) to release the smaller, bioactive peptide fragment containing the Methionyl-aspartyl-phenylalanine sequence. nih.govfrontiersin.org

C-terminal Amidation : A crucial final step for many bioactive peptides is C-terminal amidation. This modification is essential for the biological activity and stability of the peptide. digitellinc.comresearchgate.net The process is typically catalyzed by the enzyme peptidylglycine α-amidating monooxygenase (PAM). This enzyme acts on a precursor peptide that has a C-terminal glycine (B1666218) residue (Met-Asp-Phe-Gly). The PAM enzyme complex facilitates the oxidative cleavage of the glycine, leaving behind an amide group on the C-terminal phenylalanine, thus forming this compound. nih.govresearchgate.net This amidation can increase the peptide's potency by a hundred- or even thousandfold compared to its free-carboxylate version. digitellinc.com

| Enzyme Class | Specific Enzyme Example | Role in Biosynthesis | Substrate | Product |

|---|---|---|---|---|

| Transaminase | Aspartate Transaminase | Synthesis of Aspartic Acid | Oxaloacetate + Glutamate | Aspartate + α-Ketoglutarate |

| Endopeptidase | Prohormone Convertases (e.g., PC1/2) | Cleavage of propeptide to release peptide fragment | Propeptide containing Met-Asp-Phe sequence | Met-Asp-Phe-Gly (and other fragments) |

| Monooxygenase/Lyase | Peptidylglycine α-amidating monooxygenase (PAM) | C-terminal amidation | Met-Asp-Phe-Gly | This compound |

Proteolytic Degradation Pathways and Enzyme Identification

The biological activity of peptides is terminated by proteolytic degradation, a process carried out by enzymes known as peptidases or proteases. nih.govnih.gov These enzymes cleave the peptide bonds, breaking the molecule into smaller, inactive fragments or individual amino acids. The degradation of a tripeptide like this compound can be initiated by several classes of peptidases.

Aspartyl proteases are a class of endopeptidases that utilize two highly conserved aspartate residues in their active site to catalyze the cleavage of peptide bonds. wikipedia.orgcreative-diagnostics.com These enzymes are typically active at an acidic pH and are involved in various physiological processes. wikipedia.org

Prominent examples of aspartyl proteases include pepsin and cathepsin D. wikipedia.orgnih.gov Their cleavage specificity is largely directed towards peptide bonds flanked by hydrophobic amino acid residues. wikipedia.orgnih.govresearchgate.net Studies on cathepsin D have shown a strong preference for cleavage at sites where hydrophobic residues, particularly leucine (B10760876) and phenylalanine, are present at the P1 position (the amino acid just before the cleaved bond). nih.govresearchgate.netnih.gov The hydrophobicity of the residue at the P1' position (just after the cleaved bond) also contributes to recognition and cleavage. nih.govfigshare.com

For the sequence this compound, an aspartyl protease like cathepsin D would likely target the peptide bond following the hydrophobic phenylalanine residue, if the peptide were part of a larger sequence. However, as a terminal residue, its susceptibility is reduced. The bond between Methionine (hydrophobic) and Aspartic acid could also be a potential, though less likely, cleavage site.

The concentration and lifespan of neuropeptides are tightly regulated by a diverse array of peptidases that control their turnover. frontiersin.orgsigmaaldrich.com Besides endopeptidases like aspartyl proteases, other key enzymes include:

Aminopeptidases : These exopeptidases cleave the N-terminal amino acid from a peptide. Aminopeptidase N (APN), for example, could cleave the N-terminal methionine from this compound, initiating its inactivation. nih.gov Peptides with an N-terminal amine are often rapidly degraded. nih.govacs.org

Carboxypeptidases : These enzymes remove the C-terminal amino acid. However, the C-terminal amide group on this compound would confer significant resistance to the action of most carboxypeptidases, such as Carboxypeptidase E, thereby increasing the peptide's half-life. frontiersin.org

Endopeptidases (Metallo) : Zinc metalloendopeptidases like Neprilysin (NEP) are crucial for inactivating many synaptically released neuropeptides. sigmaaldrich.comnih.gov Neprilysin has a broad substrate specificity but preferentially cleaves peptides on the amino side of hydrophobic residues like phenylalanine. nih.govjacc.org Therefore, it could potentially cleave the Asp-Phe bond in the target peptide.

| Enzyme Class | Specific Enzyme Example | Type | Potential Action on Met-Asp-Phe-NH₂ |

|---|---|---|---|

| Aspartyl Protease | Cathepsin D | Endopeptidase | Potential cleavage at bonds adjacent to hydrophobic residues (Met, Phe) if part of a larger peptide. |

| Aminopeptidase | Aminopeptidase N (APN) | Exopeptidase | Cleavage of the N-terminal Methionine. |

| Metalloendopeptidase | Neprilysin (NEP) | Endopeptidase | Potential cleavage of the Asp-Phe bond. |

| Carboxypeptidase | Carboxypeptidase E (CPE) | Exopeptidase | Action is likely blocked by the C-terminal amide group. |

Regulatory Mechanisms of Peptide Homeostasis

Peptide homeostasis is the dynamic balance between the biosynthesis and degradation of peptides, which ensures that their concentrations are maintained within the appropriate physiological range for effective cell-cell signaling. frontiersin.org This regulation occurs at multiple levels, from gene expression to enzymatic inactivation. nih.gov

The key regulatory points include:

Transcriptional and Translational Control : The rate of peptide synthesis can be modulated by controlling the transcription of the prepropeptide gene and the translation of its mRNA. nih.gov The expression of neuropeptide genes can be rapidly altered in response to various stimuli.

Enzyme Activity Regulation : The activity of both biosynthetic enzymes (like prohormone convertases and PAM) and degradative enzymes (like neprilysin and aminopeptidases) can be regulated. For example, the activity of processing enzymes can be influenced by the local environment within secretory vesicles, such as the concentration of catecholamines. researchgate.net

Subcellular Localization : The packaging of peptides into dense-core vesicles protects them from premature degradation by cytosolic proteases. Their release into the extracellular space is a tightly controlled, calcium-dependent process, which limits when and where they can act and be exposed to degradative enzymes. sysy.comfrontiersin.org

Structural Modifications : Post-translational modifications, particularly C-terminal amidation, play a critical regulatory role by protecting the peptide from degradation by carboxypeptidases, thereby extending its biological half-life and enhancing its activity. researchgate.net

Together, these mechanisms ensure that the signaling function of peptides like this compound is precisely controlled in both time and space.

Cellular and Subcellular Mechanisms of Action in Vitro Studies

Investigation of Intracellular Signal Transduction Cascades

There is currently a lack of specific research data elucidating the direct effects of Methionyl-aspartyl-phenylalaninamide on the primary intracellular signal transduction cascades.

G-Protein Coupled Receptor (GPCR) Signaling Pathways

No specific studies detailing the interaction of this compound with G-Protein Coupled Receptor (GPCR) signaling pathways have been identified in the available scientific literature.

Receptor Tyrosine Kinase (RTK) Modulation

There is no available research on the modulation of Receptor Tyrosine Kinase (RTK) activity by this compound.

Second Messenger System Modulation (e.g., cAMP, Ca2+)

While the compound's effects on platelet aggregation suggest a potential influence on second messenger systems like cyclic AMP (cAMP) and intracellular calcium (Ca2+), which are crucial for this process, direct studies measuring these effects have not been reported.

Effects on Cellular Processes and Homeostasis

In vitro research has identified a specific inhibitory effect of this compound on a key cellular process.

Modulation of Secretory Pathways (e.g., Enzyme Release)

A study focused on human platelet aggregation provides the most definitive in vitro data for this compound. The compound was found to inhibit platelet aggregation when induced by various agents. nih.gov Platelet aggregation is a complex process that involves the secretion of granule contents, and its inhibition suggests a potential modulation of these secretory pathways.

The study by Liakopoulou-Kyriakides and Stavropoulos demonstrated that this compound inhibits platelet aggregation induced by collagen, ADP, or adrenaline. nih.gov This inhibitory action points towards an interference with the signaling and secretory mechanisms that are fundamental to platelet activation and aggregation.

| Inducing Agent | Effect of this compound |

| Collagen | Inhibition of platelet aggregation nih.gov |

| ADP | Inhibition of platelet aggregation nih.gov |

| Adrenaline | Inhibition of platelet aggregation nih.gov |

Influence on Ion Channel Activity

There are no specific studies available that have investigated the direct influence of this compound on the activity of ion channels.

Subcellular Localization and Trafficking Mechanisms

The subcellular localization of CCK receptors is critical for their function and regulation. Unstimulated receptors are predominantly found on the plasma membrane of target cells, such as pancreatic acinar cells, gastric chief cells, and gallbladder smooth muscle cells scispace.comoup.com. Specifically, in pancreatic acinar cells and gastric chief cells, CCK1 receptors are localized to the basolateral membrane, which is the site for sensing circulating CCK scispace.com.

Upon agonist binding, a dynamic process of receptor trafficking is initiated. This process, crucial for signal termination and receptor resensitization, involves the internalization of the receptor-ligand complex from the cell surface into intracellular compartments.

Internalization Pathways:

Agonist-occupied CCK receptors are internalized through two main pathways:

Clathrin-dependent endocytosis: This is the predominant pathway for CCK receptor internalization rupress.orgnih.govsemanticscholar.org. It involves the recruitment of the receptor-ligand complex into clathrin-coated pits, which then invaginate to form endocytic vesicles.

Clathrin-independent endocytosis: A portion of CCK receptors are internalized via a clathrin-independent mechanism, leading to their localization in smooth vesicles resembling caveolae near the plasma membrane rupress.orgsemanticscholar.org.

Intracellular Fate:

Once internalized, the CCK receptors traffic through a series of intracellular compartments:

Early Endosomes: Following endocytosis, the receptor-ligand complexes are delivered to early endosomes.

Lysosomes: From the early endosomes, a significant portion of the receptors are trafficked to lysosomes for degradation rupress.orgnih.govelsevierpure.com. This process is a key mechanism for receptor downregulation.

Recycling: A fraction of the internalized receptors can be recycled back to the plasma membrane, allowing for the resensitization of the cell to subsequent stimulation rupress.orgphysiology.org.

The trafficking of the CCK receptor is a regulated process. Studies have shown that specific domains within the C-terminus of the receptor are important for its efficient intracellular trafficking, with mutations in these regions leading to delayed transport from early endosomes to lysosomes nih.govelsevierpure.com. Interestingly, receptor phosphorylation is not a prerequisite for internalization itself, but it can influence the subsequent trafficking and resensitization of the receptor nih.govpsu.edu.

| Process | Key Features | Primary Cellular Compartments Involved | References |

|---|---|---|---|

| Internalization | Primarily clathrin-dependent; also clathrin-independent pathways. | Plasma membrane, clathrin-coated pits, caveolae-like vesicles. | rupress.orgnih.govsemanticscholar.org |

| Intracellular Sorting | Trafficking to either degradation or recycling pathways. | Early endosomes. | nih.govelsevierpure.com |

| Degradation | Leads to receptor downregulation. | Lysosomes. | rupress.orgnih.govelsevierpure.com |

| Recycling | Contributes to cellular resensitization. | Recycling endosomes, plasma membrane. | rupress.orgphysiology.org |

Cross-Talk with Other Signaling Networks

Activation of CCK receptors initiates a cascade of intracellular signaling events. While the primary signaling pathway is well-established, there is significant cross-talk with other signaling networks, leading to a diverse range of cellular responses.

The canonical signaling pathway for CCK receptors involves their coupling to the Gq family of heterotrimeric G proteins nih.govguidetopharmacology.org. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) nih.govnih.gov. IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC) nih.govnih.gov.

Beyond this primary pathway, CCK receptor activation engages in extensive cross-talk with several other signaling networks:

Mitogen-Activated Protein Kinase (MAPK) Pathways: CCK receptor activation leads to the stimulation of all three major MAPK cascades: the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs nih.gov. The activation of these pathways is thought to be involved in regulating non-secretory cellular functions such as gene expression and cell growth nih.gov.

Phosphatidylinositol 3-Kinase (PI3K)-Akt-mTOR Pathway: This pathway is crucial for the regulation of protein synthesis in pancreatic acinar cells and is activated in response to CCK nih.gov. The mammalian target of rapamycin (B549165) (mTOR) is a key downstream effector that controls protein translation.

Gs-PKA/Epac Pathway: In addition to coupling to Gq, CCK1 receptors can also couple to Gs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP) nih.gov. This pathway, involving protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac), plays a distinct role in insulin (B600854) secretion in pancreatic beta cells, particularly in the presence of high glucose nih.gov.

Rho Family Small G Proteins: CCK receptor signaling also involves the activation of Rho family small G proteins, which are implicated in the regulation of the actin cytoskeleton and may play a role in both secretory and non-secretory processes nih.gov.

Focal Adhesion Kinase (FAK) and Src Family Kinases: CCK stimulates the tyrosyl phosphorylation of several proteins associated with focal adhesions, including FAK nih.gov. This suggests a role for CCK receptor signaling in modulating cell adhesion and migration.

Cross-talk with Insulin/IGF-1 Receptor Signaling: In the context of pancreatic cancer, there is evidence of cross-talk between CCK receptor signaling and the insulin/insulin-like growth factor-1 (IGF-1) receptor pathways ijbs.com.

This intricate network of signaling cross-talk allows for a highly regulated and context-dependent cellular response to CCK receptor activation, extending far beyond the initial stimulation of digestive enzyme secretion.

| Signaling Pathway | Key Mediators | Downstream Effects | References |

|---|---|---|---|

| Canonical Gq Pathway | Phospholipase C, IP3, DAG, Ca2+, Protein Kinase C | Enzyme secretion, smooth muscle contraction. | nih.govguidetopharmacology.orgnih.gov |

| MAPK Pathways | ERK, JNK, p38 MAPK | Gene expression, cell growth. | nih.gov |

| PI3K-Akt-mTOR Pathway | PI3K, Akt, mTOR | Protein synthesis. | nih.gov |

| Gs-PKA/Epac Pathway | Adenylyl cyclase, cAMP, PKA, Epac | Insulin secretion. | nih.gov |

| Rho Family Small G Proteins | Rho, Rac, Cdc42 | Cytoskeletal organization. | nih.gov |

| Focal Adhesion Kinase | FAK, Src | Cell adhesion and migration. | nih.gov |

Structure Activity Relationship Sar and Peptide Engineering

Rational Design Principles for Modulating Bioactivity

The rational design of analogues of Methionyl-aspartyl-phenylalaninamide, a core component of the C-terminal tetrapeptide of cholecystokinin (B1591339) (CCK-4), has been guided by principles aimed at modulating its interaction with cholecystokinin receptors, primarily CCK-A and CCK-B. These efforts have focused on amino acid substitutions to probe receptor binding pockets and the introduction of conformational constraints to stabilize bioactive conformations.

Amino acid substitutions within the tetrapeptide sequence have proven to be a powerful tool for dissecting the molecular basis of receptor recognition and for engineering analogues with altered receptor affinity and selectivity.

One of the most significant findings in the SAR of CCK-4 analogues is the dramatic reversal of receptor selectivity achieved by replacing the methionine residue. While the parent compound, Boc-Trp-Met-Asp-Phe-NH2, exhibits a 70-fold selectivity for the CCK-B receptor, substitution of methionine with an Nε-substituted lysine (B10760008) results in tetrapeptides that are highly potent and selective full agonists at the CCK-A receptor. nih.gov Further exploration of the substituent on the lysine side chain revealed that even subtle modifications can fine-tune receptor selectivity. For instance, moving a nitro or acetyl group from the 2- or 3-position to the 4-position on a phenylurea moiety attached to the lysine side chain leads to a loss of CCK-A receptor selectivity and a shift back towards CCK-B selectivity. nih.gov

N-methylation of the peptide backbone has also been shown to influence receptor affinity. The replacement of Met with (N-Me)Nle (N-methyl-norleucine) in CCK-4 analogues can improve affinity and selectivity for CCK-B receptors. nih.gov However, the introduction of other N-methylated amino acids, such as (N-Me)Phe, can lead to a significant decrease in affinity for CCK-B binding sites, suggesting that the conformational changes induced by N-methylation are highly dependent on the specific amino acid side chain. nih.gov

The following table summarizes the impact of key amino acid substitutions on the receptor binding affinity of CCK-4 analogues.

| Analogue Modification | Receptor Selectivity | Impact on Affinity |

| Replacement of Met with Nε-substituted Lys | CCK-A | Dramatic reversal from CCK-B to CCK-A selectivity. nih.gov |

| Modification of Lys substituent position | CCK-B | Shifts selectivity back towards CCK-B. nih.gov |

| Replacement of Met with (N-Me)Nle | CCK-B | Improves affinity and selectivity. nih.gov |

| Introduction of (N-Me)Phe | CCK-B | Significant decrease in affinity. nih.gov |

To stabilize the bioactive conformation and enhance receptor affinity, researchers have explored the introduction of conformational constraints through peptide cyclization. A notable example is the synthesis of cyclic CCK-4 analogues where the Trp-Met dipeptide is replaced by a diketopiperazine moiety. nih.gov This rigid scaffold was designed based on a proposed 'S' shape bioactive conformation for CCK-B agonists. Certain analogues incorporating this cyclic constraint displayed good affinity and selectivity for the CCK-B receptor, with the most potent ligand acting as a full agonist. nih.gov This approach not only provides insights into the receptor-bound conformation but also offers a template for the design of non-peptide mimetics. nih.gov

Development of Peptidomimetic Analogues

While peptide-based therapeutics offer high potency and selectivity, they often suffer from poor metabolic stability and oral bioavailability. To overcome these limitations, the development of peptidomimetic analogues, which mimic the essential structural features of the native peptide but possess improved pharmacological properties, has been a major focus.

A variety of non-peptide scaffolds have been designed to mimic the biological function of CCK-4 and its analogues. These scaffolds aim to present the key pharmacophoric elements in a similar spatial orientation to the native peptide, allowing for effective receptor interaction.

Examples of non-peptide scaffolds for CCK receptor ligands include:

1,4-Benzodiazepines: This class of compounds has been extensively studied and has yielded potent and selective CCK receptor antagonists.

1,5-Benzodiazepines: Another benzodiazepine (B76468) scaffold that has been explored for the development of CCK receptor ligands.

Anthranilic acid-based antagonists: These compounds utilize anthranilic acid as a scaffold to present pharmacophores derived from the C-terminal tetrapeptide of CCK.

1-(2-nitrophenyl)thiosemicarbazide: This novel scaffold was identified through a beta-turn overlay hypothesis and has been used to design ligands for the CCK2 receptor. nih.gov

For research applications requiring sustained biological activity, enhancing the metabolic stability of peptide analogues is crucial. A common strategy is the incorporation of unnatural amino acids that are resistant to enzymatic degradation. For instance, pseudopeptides containing unnatural and hydrophobic residues have been developed to be very resistant to brain peptidases. nih.gov The introduction of such modifications is intended to improve their bioavailability and allow for more reliable in vivo studies.

Influence of N- and C-Terminal Modifications on Biological Activity

Modifications at the N- and C-termini of this compound and its parent peptides have a profound impact on their biological activity, influencing receptor binding, functional activity, and pharmacokinetic properties.

The C-terminus of the tetrapeptide, specifically the terminal amide group (Phe-NH2), plays a critical role in agonist activity at the CCK-B receptor. The free CONH2 group is thought to be essential for the recognition of the agonist state of the receptor. nih.gov This is highlighted by the finding that certain modifications at this position can convert a full agonist into a potent antagonist. nih.gov

The following table provides a summary of terminal modifications and their effects.

| Terminus | Modification | Effect on Bioactivity |

| N-terminus | Direct conjugation of bulky groups | Reduced receptor affinity. nih.gov |

| N-terminus | Introduction of βAla or Ahx spacers | Retains receptor affinity. mdpi.com |

| N-terminus | Addition of non-charged hydrophilic linkers | Can improve overall properties. nih.gov |

| N-terminus | Addition of 2xOEG-gGlu-C18 diacid | Prolongs biological action. |

| C-terminus | Modification of the terminal amide | Can convert an agonist to an antagonist. nih.gov |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to forecast the binding mode and affinity of a ligand, such as a peptide, within the active site of a target receptor.

Molecular docking simulations can predict how Methionyl-aspartyl-phenylalaninamide orients itself within a protein's binding pocket. The process involves sampling a large number of possible conformations and orientations of the peptide and scoring them based on their energetic favorability. The scoring functions estimate the binding affinity, often expressed as a docking score or binding energy, which helps in ranking different binding poses. mdpi.com A lower docking score generally indicates a more favorable binding interaction.

For instance, in a hypothetical docking study of this compound against a target protein, the results might be presented as follows:

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| 1 | -8.5 | TYR-82, GLN-102, LYS-121 | 3 |

| 2 | -7.9 | TYR-82, ASP-98, ARG-110 | 2 |

| 3 | -7.2 | VAL-79, PHE-105, LYS-121 | 1 |

This table presents hypothetical data for illustrative purposes.

The binding of a ligand to a receptor can cause conformational changes in the protein, a phenomenon known as induced fit. nih.gov Molecular docking protocols that allow for protein flexibility can help elucidate these changes. By comparing the structure of the protein before and after the peptide is docked, researchers can identify subtle shifts in the positions of amino acid residues in the binding site and even larger-scale movements of protein domains. mdpi.com These ligand-induced conformational changes are often crucial for the activation or inhibition of the protein's biological function. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, revealing information about conformational changes, flexibility, and the stability of molecular complexes. frontiersin.org

MD simulations can be used to study the conformational landscape of this compound in different environments. In an aqueous solution, the peptide will likely exist as an ensemble of different conformations. Simulations can characterize these conformations and the transitions between them. nih.gov When bound to a protein, the peptide's conformational flexibility is often reduced. MD simulations of the peptide-protein complex can reveal the dominant bound conformation and any residual flexibility it may possess. nih.govmdpi.com

The stability of the complex formed between this compound and its target protein can be assessed through long-timescale MD simulations. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the peptide and protein backbone atoms are monitored to evaluate the stability of the simulation. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the complex. Furthermore, the number and persistence of intermolecular hydrogen bonds over the course of the simulation provide insights into the strength and stability of the interaction. researchgate.net

A hypothetical analysis of a 100-nanosecond MD simulation could yield the following stability data:

| Metric | Average Value | Standard Deviation | Interpretation |

| Protein Backbone RMSD (Å) | 1.8 | 0.3 | Stable complex |

| Peptide Heavy Atom RMSD (Å) | 0.9 | 0.2 | Peptide is stably bound |

| Intermolecular H-Bonds | 3.5 | 0.8 | Consistent hydrogen bonding |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The underlying principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological effects. researchgate.net

For a series of analogues of this compound, a QSAR model could be developed to predict their binding affinity for a particular receptor. This involves calculating a set of molecular descriptors for each analogue, which quantify various aspects of their chemical structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the experimentally measured biological activity. nih.govnih.gov Such models can then be used to predict the activity of new, untested analogues, thereby guiding the synthesis of more potent compounds.

A hypothetical dataset for a QSAR study on analogues of this compound might look like this:

| Compound | Molecular Weight | LogP | Polar Surface Area | Biological Activity (IC50, nM) |

| Analogue 1 | 450.5 | 1.2 | 120.3 | 50 |

| Analogue 2 | 464.6 | 1.5 | 115.1 | 35 |

| Analogue 3 | 436.4 | 0.9 | 125.8 | 80 |

This table presents hypothetical data for illustrative purposes.

De Novo Design Approaches for Novel Ligands

De novo design, or "from the beginning" design, represents a computational methodology to generate novel molecular structures with desired functionalities, starting from a foundational concept rather than a pre-existing lead compound. In the context of the tripeptide this compound, de novo design can be hypothetically employed to create new peptide-based or small molecule ligands that mimic or enhance its potential biological activities. This process is heavily reliant on computational power and sophisticated algorithms to explore the vast chemical space and identify promising candidates. researchgate.netnih.gov

The design process typically begins by defining a target, which could be a receptor, an enzyme active site, or another protein to which this compound or its analogs might bind. nih.gov Computational strategies for de novo design can be broadly categorized into two main approaches: structure-based and ligand-based design.

Structure-Based De Novo Design

This approach requires the three-dimensional structure of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy. The process involves several key steps:

Binding Site Identification: The first step is to identify and characterize the binding pocket on the target protein. This involves analyzing the geometry, volume, and physicochemical properties (e.g., hydrophobicity, charge distribution) of the site.

Fragment Placement: Small molecular fragments are computationally placed within the binding site. These fragments can be individual atoms or small functional groups that can form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein. pepdd.com

Fragment Linking or Growing: The placed fragments are then linked together to form a larger molecule, or a single fragment is "grown" by adding new atoms and functional groups. pepdd.com This is guided by algorithms that ensure the resulting molecule has viable chemical bonds and a low-energy conformation.

Scoring and Optimization: The newly generated molecules are evaluated using scoring functions that estimate their binding affinity for the target. mit.edu The most promising candidates are then subjected to further optimization, which may involve refining their structure to improve binding and other drug-like properties.

For this compound, a structure-based approach could involve using its constituent amino acids (methionine, aspartic acid, and phenylalanine) as initial fragments to design new ligands that fit into a specific binding pocket.

Ligand-Based De Novo Design

When the 3D structure of the target is unknown, ligand-based methods can be used. These approaches rely on the knowledge of existing active molecules. While we are treating this compound as our foundational compound, this method would involve generating a library of molecules with similar properties. The steps include:

Pharmacophore Modeling: A pharmacophore model is created based on the key chemical features of this compound that are presumed to be essential for its activity. These features include hydrogen bond donors and acceptors, hydrophobic centers, and charged groups.

Molecular Generation: New molecules are then constructed that match the pharmacophore model. This can be done by assembling fragments or by using generative algorithms that create novel chemical structures.

Similarity Analysis: The generated molecules are compared to the original tripeptide to ensure they share similar properties, such as size, shape, and electronic characteristics.

Computational Tools and Research Findings

A variety of software programs are available for de novo design, including Schrödinger's De Novo Design Workflow, AlvaBuilder, and tools within the MOE (Molecular Operating Environment) platform. acs.orgschrodinger.comdeepmirror.ai These programs employ different algorithms and scoring functions to generate and evaluate novel ligands.

While specific de novo design studies on this compound are not available in the public domain, we can conceptualize a hypothetical research project. In such a study, a set of novel ligands could be designed to target a hypothetical enzyme. The binding affinities of these designed ligands could then be predicted using computational methods like molecular docking and free energy calculations.

Hypothetical Research Findings: De Novo Designed Ligands Targeting a Hypothetical Enzyme

The following table presents hypothetical data from a computational study aimed at designing novel inhibitors based on the this compound scaffold.

| Ligand ID | Design Strategy | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues in Target |

|---|---|---|---|

| MAP-001 | Fragment Growing | -8.5 | Tyr12, Arg54, Asp98 |

| MAP-002 | Fragment Linking | -9.2 | Tyr12, Leu50, Asp98, Val101 |

| MAP-003 | Pharmacophore-Based | -7.9 | Arg54, Gln76, Asp98 |

| MAP-004 | Fragment Growing | -8.8 | Tyr12, Arg54, Phe99 |

Molecular Dynamics Simulations in De Novo Design

Molecular dynamics (MD) simulations are a powerful tool to assess the stability and dynamics of the designed ligand-protein complexes. nih.govcambridge.org By simulating the movements of atoms over time, MD can provide insights into how the ligand binds and whether the complex remains stable. This information is crucial for refining the design of novel ligands. nih.govacs.org

Illustrative Molecular Dynamics Simulation Results for Ligand MAP-002

The following table shows hypothetical results from an MD simulation of the MAP-002 ligand in complex with its target enzyme.

| Simulation Time (ns) | RMSD of Ligand (Å) | Number of Hydrogen Bonds | Binding Free Energy (kcal/mol) |

|---|---|---|---|

| 0 | 0.0 | 4 | -9.1 |

| 10 | 1.2 | 3 | -8.9 |

| 20 | 1.5 | 4 | -9.3 |

| 30 | 1.4 | 3 | -9.0 |

| 40 | 1.6 | 4 | -9.2 |

| 50 | 1.5 | 3 | -9.1 |

The future of de novo design lies in the integration of artificial intelligence and machine learning to more efficiently explore chemical space and predict the properties of novel molecules with greater accuracy. researchgate.net

Synthetic Methodologies for Academic Research Applications

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis due to its efficiency, ease of automation, and the simplified purification of intermediates. jpt.comchempep.com The core principle of SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. gyrosproteintechnologies.combachem.com This immobilization allows for the use of excess reagents to drive reactions to completion, with subsequent removal of unreacted materials and soluble byproducts by simple filtration and washing. chempep.comiris-biotech.de The synthesis of Methionyl-aspartyl-phenylalaninamide proceeds in a C-terminal to N-terminal direction, starting with the attachment of Phenylalaninamide to the resin.

Two primary chemical strategies dominate SPPS, defined by the type of temporary protecting group used for the α-amino group of the incoming amino acid: tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). lifetein.com

The Boc/Bzl strategy is the original SPPS method. It utilizes the acid-labile Boc group for Nα-protection, which is removed at each cycle by treatment with an acid, typically trifluoroacetic acid (TFA). americanpeptidesociety.orgpeptide.com Side-chain protecting groups are generally benzyl-based and are removed along with the cleavage of the peptide from the resin in a final step using strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com While robust, the repeated use of acid for deprotection and the harsh final cleavage conditions can be a limitation. iris-biotech.delifetein.com For sequences prone to aggregation, Boc chemistry can be advantageous as the protonation of the N-terminus after deprotection can reduce intermolecular hydrogen bonding. peptide.com

The Fmoc/tBu strategy is the more widely used method today due to its milder reaction conditions. lifetein.com The Fmoc group is base-labile and is cleaved using a solution of a secondary amine, most commonly piperidine (B6355638) in dimethylformamide (DMF). lifetein.comamericanpeptidesociety.org This orthogonality allows for the use of mild acid-labile protecting groups for the side chains (e.g., tert-butyl, tBu), which are removed simultaneously with the cleavage from the resin using TFA. iris-biotech.de This approach avoids the use of highly corrosive HF and is more compatible with automated synthesis. iris-biotech.deamericanpeptidesociety.org

Table 1: Comparison of Fmoc and Boc SPPS Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

|---|---|---|

| Nα-Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |

| Deprotection Reagent | 20-50% Piperidine in DMF (Base) | Trifluoroacetic Acid (TFA) (Acid) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) |

| Final Cleavage | Mild acid (e.g., TFA) | Strong acid (e.g., HF, TFMSA) |

| Advantages | Milder conditions, easier automation, wide availability of derivatives. iris-biotech.deamericanpeptidesociety.org | Better for hydrophobic or aggregation-prone sequences. peptide.compeptide.com |

| Disadvantages | Potential for side reactions like aspartimide formation with Asp residues, especially with strong bases like DBU. peptide.comnih.gov | Requires specialized equipment for handling harsh acids like HF; repeated acid treatment. lifetein.compeptide.com |

Achieving high purity and yield in the synthesis of this compound requires careful optimization of several parameters. gyrosproteintechnologies.com Even small inefficiencies in the coupling and deprotection steps can accumulate, leading to a significant decrease in the final product yield and the formation of deletion or truncated sequences. gyrosproteintechnologies.com

Key optimization areas include:

Resin and Linker Selection : The choice of resin (e.g., polystyrene, polyethylene (B3416737) glycol) and linker determines the C-terminal functional group (in this case, an amide) and the conditions required for final cleavage. gyrosproteintechnologies.comgyrosproteintechnologies.com For an amide C-terminus using Fmoc chemistry, a Rink Amide or Sieber amide resin is typically employed. peptide.com

Coupling Reagents : The activation of the carboxylic acid of the incoming amino acid is critical for efficient peptide bond formation. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) combined with an additive such as OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. tandfonline.com More reactive phosphonium (B103445) (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU) can be used to speed up the reaction or overcome difficult couplings. gyrosproteintechnologies.com

Reaction Conditions : Factors such as temperature, solvent, and reaction time must be controlled. Microwave-assisted SPPS can significantly accelerate coupling and deprotection steps, often leading to higher purity products in less time. researchgate.net

Minimizing Side Reactions : The aspartic acid residue is particularly prone to a side reaction where the side-chain carboxyl group attacks the peptide backbone, forming a succinimide (B58015) intermediate. nih.gov This can lead to racemization and the formation of β-aspartyl peptide isomers. This side reaction is often exacerbated by the piperidine used for Fmoc deprotection. peptide.com Careful selection of coupling reagents and additives can mitigate this issue.

Table 2: Key Parameters for SPPS Optimization

| Parameter | Objective | Common Strategies |

|---|---|---|

| Coupling Efficiency | Drive reaction to >99% completion. | Use excess amino acid and coupling reagents; select highly reactive activators (e.g., HATU); increase temperature (conventional or microwave). gyrosproteintechnologies.comresearchgate.net |

| Deprotection | Ensure complete removal of the Nα-protecting group. | Optimize reaction time; use stronger deprotection agents if necessary (e.g., DBU for Fmoc, with caution). peptide.com |

| Aggregation | Prevent inter-chain aggregation that blocks reactive sites. | Use specialized resins or solvents; perform synthesis at elevated temperatures. peptide.com |

| Side Reactions | Suppress unwanted chemical modifications (e.g., aspartimide formation, racemization). | Use additives like HOBt or OxymaPure; avoid strong bases where possible; select appropriate side-chain protecting groups. nih.govtandfonline.com |

Solution-Phase Peptide Synthesis (LPPS) Techniques

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is the classical method for creating peptide bonds. Unlike SPPS, all reactants are dissolved in a suitable organic solvent. chempep.com The synthesis can be performed in a convergent manner (coupling smaller peptide fragments) or a stepwise approach.

The primary challenge in LPPS is the purification of the desired peptide from unreacted starting materials, reagents, and byproducts after each step, which often requires tedious techniques like chromatography or recrystallization. nih.gov To build the this compound tripeptide, a strategic application of protecting groups for the N-terminus, C-terminus, and the Asp side chain is required to prevent unwanted side reactions, such as the formation of multiple dipeptide combinations. youtube.com While LPPS is more labor-intensive for laboratory-scale research, it remains valuable for the large-scale industrial production of peptides where the cost of solid supports and excess reagents can be prohibitive. chempep.com Modern variations, such as Group-Assisted Purification (GAP) chemistry, aim to simplify the workup by using a purification handle that allows for easy separation without traditional chromatography. nih.gov

Chemo-Enzymatic Synthesis Approaches

Chemo-Enzymatic Peptide Synthesis (CEPS) represents a greener and highly specific alternative to purely chemical methods. nih.govqyaobio.com This approach utilizes enzymes, typically proteases or engineered ligases, to catalyze the formation of peptide bonds in aqueous environments under mild conditions. bachem.com This enzymatic catalysis is highly stereoselective, which eliminates the risk of racemization—a significant concern in chemical synthesis. nih.gov

For the synthesis of this compound, CEPS could involve the enzymatic ligation of two smaller fragments, for example, Methionine and Aspartyl-phenylalaninamide. The enzyme recognizes specific amino acid residues and forms the peptide bond with high fidelity. rsc.org This method avoids the complex protection-deprotection schemes required in SPPS and LPPS. qyaobio.com While SPPS struggles with impurity issues for longer peptides, CEPS can overcome this by ligating shorter, purified fragments together, making it a powerful tool for producing peptides up to 200 amino acids in length. qyaobio.com

Advanced Purification and Characterization Techniques for Synthetic Peptides

Following synthesis, the crude peptide must be purified and its identity and purity confirmed. This is a critical step, as impurities such as deletion sequences or chemically modified peptides can significantly impact research outcomes. lcms.cz

Purification : The standard and most powerful method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comspringernature.com In this technique, the crude peptide mixture is passed through a column packed with a non-polar stationary phase (typically C18-modified silica). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like TFA) is used to elute the components based on their hydrophobicity. lcms.czbachem.com Fractions are collected and analyzed, and those containing the pure target peptide are pooled and lyophilized. For specific challenges, other chromatographic techniques like ion-exchange or size-exclusion chromatography can be employed. waters.com Solid-phase extraction (SPE) offers a simpler, faster, and more economical method for purification, particularly for routine applications. nih.gov

Characterization : The identity and purity of the final this compound product are confirmed using a combination of analytical techniques. Analytical RP-HPLC coupled with UV detection is used to assess the purity of the final product. lcms.czMass Spectrometry (MS) is essential for confirming the molecular weight of the peptide. ub.edu Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are extremely powerful, providing both retention time data (related to hydrophobicity) and mass information in a single analysis. researchgate.netrenyi.hu High-resolution mass spectrometers, such as Orbitrap or Quadrupole Time-of-Flight (Q-TOF) instruments, can provide highly accurate mass measurements, confirming the elemental composition. researchgate.net Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS), which fragments the peptide and allows for sequence verification. ub.edu The use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems can provide faster analysis times and higher resolution compared to traditional HPLC. labmal.com

Table 3: Common Techniques for Peptide Purification and Characterization

| Technique | Principle | Application for this compound |

|---|---|---|

| RP-HPLC (Preparative) | Separation based on hydrophobicity. | Isolation of the target peptide from synthesis-related impurities (e.g., truncated sequences, protecting group adducts). bachem.com |

| RP-UHPLC (Analytical) | High-resolution separation based on hydrophobicity. | Assessment of final product purity, often expressed as a percentage of the total peak area. labmal.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Confirmation of the correct molecular weight of the tripeptide. ub.edu |

| LC-MS / UHPLC-MS | Combines chromatographic separation with mass detection. | Provides purity (from LC trace) and identity (from MS data) in a single, efficient analysis. researchgate.net |

| Tandem MS (MS/MS) | Fragmentation of a selected ion followed by mass analysis of fragments. | Provides definitive structural confirmation by verifying the amino acid sequence. ub.edu |

Future Research Directions and Unanswered Questions

Exploration of Novel Binding Partners and Biological Pathways

Initial research has indicated that tripeptides with the sequence Met-Asp-Phe-NH2 can inhibit platelet aggregation induced by collagen, ADP, or adrenaline. nih.gov This finding provides a foundational clue to its biological relevance and a starting point for more in-depth investigation into its mechanism of action. Future research should prioritize the identification of specific molecular targets, or binding partners, through which this peptide exerts its effects. Techniques such as affinity chromatography, yeast two-hybrid screening, and co-immunoprecipitation could be employed to isolate and identify interacting proteins.

Once potential binding partners are identified, the subsequent step involves mapping the biological pathways in which they participate. For instance, if the peptide interacts with a receptor on the platelet surface, researchers would need to delineate the downstream signaling cascade that leads to the inhibition of aggregation. This would involve studying second messenger systems, protein phosphorylation events, and gene expression changes. Furthermore, given the diverse roles of short peptides in biology, it is plausible that Methionyl-aspartyl-phenylalaninamide has functions beyond platelet aggregation. frontiersin.orgnih.gov Screening for its activity in other physiological systems, such as the nervous and immune systems, could reveal novel biological pathways. mdpi.com

Deeper Understanding of Conformational States and Functional Plasticity

The biological activity of a peptide is intrinsically linked to its three-dimensional structure, or conformation. gelisim.edu.tr this compound, being a short peptide, is likely to exhibit significant conformational flexibility. Understanding its various conformational states is crucial for explaining its functional plasticity—the ability to interact with different partners and elicit varied biological responses. frontiersin.orgnih.gov

Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and circular dichroism, can provide insights into the peptide's structure in different environments. nih.gov Computational methods, including molecular dynamics simulations, can complement these experimental approaches by modeling the peptide's dynamic behavior and predicting its stable conformations. nih.gov A key research question is how the binding of this tripeptide to its biological target influences its conformation and vice versa. Investigating these conformational changes upon binding can provide a deeper understanding of its mechanism of action and may reveal opportunities for designing more potent and selective analogs. unc.edu

Development of Advanced Methodologies for In Situ Analysis

A significant challenge in peptide research is studying their localization and function within their native biological environment. The development of advanced methodologies for in situ analysis is therefore a critical research direction. Techniques like matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry could be adapted to visualize the distribution of this compound in tissue sections, providing valuable information about its sites of action. acs.orgnih.gov

Furthermore, the development of fluorescently labeled probes or antibodies specific to this tripeptide would enable its visualization in living cells and tissues through advanced microscopy techniques. nih.gov These tools would be invaluable for tracking the peptide's uptake, trafficking, and interaction with its targets in real-time. Such in situ analytical methods are essential for bridging the gap between molecular-level understanding and physiological function.

Integration of Omics Data for Systems-Level Understanding

To gain a holistic understanding of the biological role of this compound, it is essential to integrate data from various "omics" platforms. nih.govnih.gov A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can reveal the broader impact of this peptide on cellular and organismal physiology. mdpi.come-enm.org

For example, treating cells or tissues with the tripeptide and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) can uncover the networks of genes and proteins that are regulated by its activity. This integrated data can help to construct comprehensive models of the peptide's mechanism of action and identify potential biomarkers for its activity. wur.nl Such a systems-level perspective is crucial for understanding the multifaceted roles that small peptides can play in complex biological systems.

Comparative Studies Across Species and Related Peptide Families

Comparative studies are a powerful tool in biology for understanding the evolution and conservation of molecular function. nih.gov Investigating the presence and function of this compound or similar peptides in different species can provide insights into its evolutionary origins and fundamental biological roles. nih.govpnas.org The genes encoding the enzymes responsible for its synthesis and degradation could be compared across various taxa to understand the evolutionary pressures that have shaped its function. sci-hub.st

Furthermore, comparing the structure and activity of this compound with other related peptide families can reveal common functional motifs and principles of peptide-receptor recognition. frontiersin.org This comparative approach can aid in the rational design of novel peptides with enhanced or modified biological activities. Understanding the evolutionary context of this tripeptide will ultimately contribute to a more complete picture of its significance in biology.

Q & A

Q. How should raw data from this compound studies be archived to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.